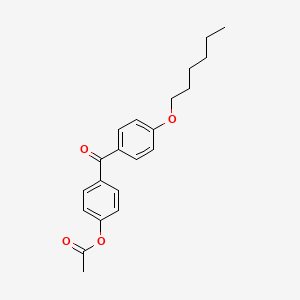

4-Acetoxy-4'-hexyloxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A novel method has been developed to prepare 4-acetoxy substituted 5 (4H)-oxazolones by direct oxidation of N-benzoyl amino-acids using hypervalent iodine . This method is efficient, economical, and easy to perform for the synthesis of quaternary substituted amino acid derivatives .Molecular Structure Analysis

The molecular formula of 4-Acetoxy-4’-hexyloxybenzophenone is C21H24O4. Its molecular weight is 340.4 g/mol.Aplicaciones Científicas De Investigación

Reversible Thermochromic Polymeric Thin Films

Researchers have explored the development of reversible thermochromic polymeric thin films utilizing coordination polymers based on Copper(I)-Thiophenolates. These films exhibit a change in color upon cooling, showcasing potential applications in 2D imaging sensor films due to their mechanical robustness and defect-free nature (Troyano et al., 2018).

Analytical Method for Benzophenone Metabolites

An innovative analytical method was developed for determining benzophenone-3 and its main metabolites in human serum, highlighting the importance of understanding the interaction and transformation of such compounds in biological systems (Tarazona et al., 2013).

Skin Metabolism of Aromatic Amines

A study on the skin metabolism of 4-amino-2-hydroxytoluene, an aromatic amine, by human keratinocytes offers insights into its dermal transformation. This research is crucial for the safety assessment of chemicals in cosmetic products that come into contact with skin (Goebel et al., 2009).

Liquid Crystal Compounds for Optical Applications

The synthesis and characterization of liquid crystal compounds, such as esters of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene, have been reported. These compounds exhibit stable columnar liquid crystal phases, suggesting potential applications in display technologies and optical devices (Boden et al., 2001).

Environmental Degradation Studies

A study on the electrodegradation of 4-hydroxybenzophenone by modified PbO2 electrodes introduced a novel approach to removing toxic compounds from water. This research contributes to the development of more efficient water treatment technologies (Fang et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that acetoxy groups in other compounds can undergo reactions with nucleophiles . This suggests that 4-Acetoxy-4’-hexyloxybenzophenone might interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with similar structures have been shown to participate in various biochemical reactions .

Pharmacokinetics

The presence of the acetoxy group might influence its bioavailability, as acetoxy groups in other compounds have been shown to enhance absorption and distribution .

Result of Action

Based on the potential interactions of the acetoxy group, it could potentially influence cellular processes by interacting with various enzymes and receptors .

Propiedades

IUPAC Name |

[4-(4-hexoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-3-4-5-6-15-24-19-11-7-17(8-12-19)21(23)18-9-13-20(14-10-18)25-16(2)22/h7-14H,3-6,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXRQFRUFKHJJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641722 |

Source

|

| Record name | 4-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890099-91-9 |

Source

|

| Record name | 4-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.